molecular formula C29H18N4O5 B14461560 Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- CAS No. 71786-66-8

Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-

Cat. No.: B14461560
CAS No.: 71786-66-8
M. Wt: 502.5 g/mol
InChI Key: MSMDFEZWBGBGKD-UHFFFAOYSA-N
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Description

Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- is a complex organic compound with a unique structure that combines multiple functional groups

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- has potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It may be used as a precursor for the synthesis of other complex molecules or as a probe to study various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]- include other benzamide derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

CAS No.

71786-66-8

Molecular Formula

C29H18N4O5

Molecular Weight

502.5 g/mol

IUPAC Name

N-[5-[(5-cyano-2-hydroxy-4-methyl-6-oxo-1H-pyridin-3-yl)methylideneamino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C29H18N4O5/c1-15-19(13-30)28(37)33-29(38)20(15)14-31-21-11-5-9-17-23(21)25(34)18-10-6-12-22(24(18)26(17)35)32-27(36)16-7-3-2-4-8-16/h2-12,14H,1H3,(H,32,36)(H2,33,37,38)

InChI Key

MSMDFEZWBGBGKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C=NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5)O)C#N

Origin of Product

United States

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